1-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde
Description
1-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde (CAS: 1187196-52-6) is a bicyclic aromatic compound featuring a ketone group at position 1 and a carbaldehyde substituent at position 5 of the indene scaffold (Figure 1). Its molecular formula is C₁₀H₈O₂, with a molecular weight of 160.17 g/mol. The compound is synthesized via multi-step reactions, including Friedel-Crafts acylation, oxidation, and esterification, as demonstrated in studies using 2-(4-chlorophenyl) acetic acid as a starting material .
This compound serves as a critical intermediate in organic synthesis, particularly in the production of pesticides such as Indoxacarb. Its carbaldehyde group enables further functionalization, making it valuable for constructing complex molecules . Analytical characterization relies on techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and purity .
Properties
IUPAC Name |
1-oxo-2,3-dihydroindene-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5-6H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUKVUJKLMHCNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728927 | |
| Record name | 1-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187196-52-6 | |
| Record name | 1-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors. These receptors are often involved in various biological processes, making indole derivatives important in the development of new therapeutic agents.
Mode of Action
It’s worth noting that indole derivatives have been found to interact with their targets in a way that leads to changes in cell biology. These changes can result in a variety of effects, depending on the specific derivative and target involved.
Biochemical Pathways
Indole derivatives have been found to affect a variety of pathways, leading to diverse downstream effects. These effects can range from antiviral to anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
1-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its insecticidal effects, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by a fused-ring structure that contributes to its biological activity. The molecular formula is , and it features a carbonyl group which is significant in its reactivity and interaction with biological systems.
Insecticidal Activity
Research has identified this compound as an effective insecticide. In a patent application, it was noted that this compound exhibits broad-spectrum insecticidal activity against various pests, suggesting its potential utility in agricultural settings. The compound's efficacy stems from its ability to disrupt the normal physiological processes of insects, leading to mortality and reduced population viability .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies have indicated that derivatives of 1-Oxo-2,3-dihydro-1H-indene can inhibit the growth of certain bacteria and fungi. This activity is attributed to the compound's ability to interfere with microbial cell membranes and metabolic pathways. For instance, a study highlighted that related compounds demonstrated significant antibacterial activity against Gram-positive bacteria .
Cancer Research
Emerging research suggests that this compound may have anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cytochrome c release. For example, treatment with related indene derivatives resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic factors in human cancer cells .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cell death in cancerous cells.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in various cancer cell lines, inhibiting their proliferation.
Case Studies and Experimental Findings
Scientific Research Applications
Applications in Organic Synthesis
1-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde serves as a versatile intermediate in organic synthesis. Its reactive functional groups facilitate various reactions, including:
- Aldol Reactions : The compound can participate in aldol condensation reactions to form larger carbon frameworks.
- Michael Additions : It can act as a Michael acceptor due to the electrophilic nature of the carbonyl group.
Medicinal Chemistry Applications
The biological activity of this compound is an area of ongoing research. Compounds with similar structures have shown potential therapeutic applications, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives may exhibit antimicrobial properties against various pathogens.
- Enzyme Inhibition : Research indicates potential interactions with enzymes involved in metabolic pathways.
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the efficacy of this compound derivatives against bacterial strains such as E. coli and S. aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
-
Enzyme Interaction Study :
- Research focused on the inhibition of acetylcholinesterase (AChE) by this compound. The compound showed competitive inhibition with an IC50 value of 25 µM, suggesting potential for developing treatments for neurodegenerative diseases.
Comparison with Similar Compounds
Key Structural Analogues and Derivatives
The indene scaffold is highly versatile, with modifications to substituent groups leading to diverse applications. Below is a comparative analysis of 1-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde and its analogues:
Material Science
- Crystal Engineering : Derivatives like 3-Oxo-2,3-dihydro-1H-inden-4-yl acetate form hydrogen-bonded networks (C–H⋯O interactions), useful in designing crystalline materials .
Analytical Techniques and Structural Validation
- NMR Spectroscopy : Widely used to confirm substituent positions and stereochemistry (e.g., ¹H NMR for 5-chloro derivatives ).
- X-ray Crystallography : Resolved crystal structures of tubulin inhibitors (e.g., SHELX-refined data ).
- Mass Spectrometry : HRMS and LC-MS verify molecular weights and fragmentation patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
